Product packaging for N-Hydroxy-4-nitrophthalimide(Cat. No.:CAS No. 105969-98-0)

N-Hydroxy-4-nitrophthalimide

Cat. No.: B034298
CAS No.: 105969-98-0
M. Wt: 208.13 g/mol
InChI Key: MKACMVMZUIQKNY-UHFFFAOYSA-N
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Description

N-Hydroxy-4-nitrophthalimide is a specialized organic compound recognized for its role as a precursor and nitric oxide (NO) donor in experimental biochemistry and pharmacology. Its primary research value lies in its ability to generate nitric oxide under controlled conditions, such as thermal decomposition or photolysis, making it an invaluable tool for studying NO-mediated signaling pathways. Nitric oxide is a critical gaseous transmitter involved in a wide array of physiological processes, including vasodilation, neural communication, and immune response. Researchers utilize this compound to precisely introduce NO into biological systems, enabling the investigation of its effects on enzyme activity (e.g., guanylyl cyclase), ion channels, and cellular apoptosis. Beyond its biological applications, this compound serves as a key synthetic intermediate in organic synthesis, particularly in the preparation of more complex N-oxyphthalimide derivatives and as a radical source in polymer chemistry. Supplied as a high-purity solid, it is essential for experimental protocols requiring a reliable and quantifiable NO source. Researchers are advised to handle this compound with appropriate safety precautions in a controlled laboratory environment. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Store in a cool, dry place, protected from light to maintain stability.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H4N2O5 B034298 N-Hydroxy-4-nitrophthalimide CAS No. 105969-98-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-hydroxy-5-nitroisoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4N2O5/c11-7-5-2-1-4(10(14)15)3-6(5)8(12)9(7)13/h1-3,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKACMVMZUIQKNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=O)N(C2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00466506
Record name N-Hydroxy-4-nitrophthalimide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105969-98-0
Record name N-Hydroxy-4-nitrophthalimide
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URL https://comptox.epa.gov/dashboard/DTXSID00466506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Hydroxy-4-nitrophthalimide
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Synthetic Methodologies for N Hydroxy 4 Nitrophthalimide

Conventional Synthetic Pathways

Traditional laboratory and industrial preparations of N-Hydroxy-4-nitrophthalimide have historically relied on well-understood, multi-step chemical reactions. These pathways are characterized by their use of common reagents and established reaction conditions, providing reliable, albeit sometimes lengthy, routes to the target molecule.

Condensation Reactions Utilizing 4-Nitrophthalic Anhydride (B1165640) and Hydroxylamine (B1172632) Derivatives

The most direct and common conventional method for synthesizing this compound is through the condensation reaction between 4-nitrophthalic anhydride and a hydroxylamine derivative, typically hydroxylamine hydrochloride. tandfonline.com This reaction is generally carried out in the presence of an excess amount of a base, such as pyridine, which acts as both a solvent and an acid scavenger. tandfonline.com The process involves the nucleophilic attack of the hydroxylamine on one of the carbonyl carbons of the anhydride, leading to the opening of the anhydride ring. This is followed by an intramolecular cyclization and dehydration to form the stable five-membered imide ring.

Under conventional heating conditions, the reaction of 4-nitrophthalic anhydride with hydroxylamine hydrochloride can result in low yields of the desired this compound. tandfonline.com For instance, reactions performed under standard reflux conditions have been reported with modest outcomes, necessitating further optimization or alternative strategies to improve efficiency. tandfonline.com

Approaches from 4-Nitrophthalic Acid Precursors

An alternative pathway begins with 4-nitrophthalic acid. orgsyn.orgchemicalbook.com Since the dicarboxylic acid is less reactive than its corresponding anhydride, the synthesis first requires the conversion of 4-nitrophthalic acid into 4-nitrophthalic anhydride. chemicalbook.com This is typically achieved through a dehydration reaction, for example, by heating the acid with acetic anhydride. chemicalbook.com Once the 4-nitrophthalic anhydride is formed and isolated, it is then subjected to the condensation reaction with hydroxylamine hydrochloride as described in the preceding section (2.1.1) to yield this compound. This precursor route is particularly useful when 4-nitrophthalic acid is a more readily available or cost-effective starting material than the anhydride. The hydrolysis of 4-nitrophthalimide (B147348) can also be used to produce 4-nitrophthalic acid, which can then be recycled. orgsyn.org

Nitration of Phthalimide (B116566) Followed by N-Hydroxylation Strategies

A longer, multi-step approach involves starting from the unsubstituted phthalimide. This method is bifurcated into two key stages: nitration and N-hydroxylation.

First, phthalimide undergoes electrophilic aromatic substitution to introduce a nitro group onto the benzene (B151609) ring. This is achieved by treating phthalimide with a nitrating mixture, typically composed of fuming nitric acid and concentrated sulfuric acid, at controlled low temperatures (10–15°C). orgsyn.orgchemicalbook.com This process yields 4-nitrophthalimide, which is more stable than its 3-nitro isomer. researchgate.net The crude product is isolated by pouring the reaction mixture onto ice, followed by filtration and washing. orgsyn.org Purification by recrystallization from ethanol (B145695) can yield 4-nitrophthalimide with a purity suitable for subsequent steps. orgsyn.org

The second stage involves the N-hydroxylation of the 4-nitrophthalimide intermediate. This step is mechanistically similar to the condensation reaction described in section 2.1.1, where the imide nitrogen is functionalized. However, this route starts with the pre-formed imide and introduces the hydroxyl group, typically by reaction with a suitable hydroxylaminating agent.

Advanced and Sustainable Synthetic Techniques

In response to the growing demand for more efficient, rapid, and environmentally benign chemical processes, advanced synthetic methodologies have been applied to the production of this compound. These techniques offer significant improvements over conventional methods in terms of reaction time, yield, and sustainability.

Microwave-Assisted Synthesis of this compound Derivatives

Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. tandfonline.com The synthesis of this compound from 4-nitrophthalic anhydride and hydroxylamine hydrochloride is significantly enhanced by this technology. tandfonline.com When the reactants are irradiated in a domestic microwave oven (e.g., at 2450 MHz and 500 W) in the presence of pyridine, the reaction proceeds smoothly and rapidly. tandfonline.com

The primary advantages of the microwave-assisted method are a dramatic reduction in reaction time and a substantial increase in product yield compared to conventional heating. tandfonline.com While conventional methods may require long reflux times and result in low yields, the microwave-assisted synthesis can be completed in minutes with significantly higher yields. tandfonline.com

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of this compound

Method Reagents Conditions Reaction Time Yield (%) Source
Conventional 4-Nitrophthalic Anhydride, Hydroxylamine HCl, Pyridine Heating Not specified, typically hours Low tandfonline.com
Microwave 4-Nitrophthalic Anhydride, Hydroxylamine HCl, Pyridine 2450 MHz, 500 W 7 minutes 50 tandfonline.com

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry, which focus on maximizing reactant efficiency and minimizing waste, are increasingly influencing the synthesis of compounds like this compound. rsc.org Key goals include improving atom economy and reducing the environmental impact of chemical processes. rsc.org

In the context of phthalimide synthesis, this involves several strategies:

Solvent Choice : The use of environmentally benign solvents or, where possible, solvent-free conditions is a core principle. While many traditional syntheses of this compound use solvents like pyridine, research into greener alternatives is ongoing.

By integrating these principles, the synthesis of this compound can be made more economical and environmentally sustainable, aligning with modern standards for chemical manufacturing.

Process Optimization and Scale-Up Considerations

The industrial production of this compound necessitates a focus on process optimization to ensure high yield, purity, and cost-effectiveness, alongside careful consideration of the challenges associated with scaling up the synthesis from laboratory to production volumes. The primary synthesis route involves the reaction of 4-nitrophthalic anhydride with hydroxylamine or its salts. Optimization and scale-up strategies center on several critical parameters, including reactant selection, reaction conditions, and product work-up procedures.

Reactant and Reagent Selection:

The choice of the hydroxylamine source is a key consideration. While hydroxylamine freebase can be used, it is less stable than its salts, such as hydroxylamine hydrochloride or hydroxylamine sulfate. The use of these salts is common in industrial processes but requires the addition of a base to liberate the free hydroxylamine nucleophile.

The selection of this base is a critical optimization point. Inorganic bases like sodium carbonate or organic bases such as triethylamine (B128534) are frequently employed. The choice impacts reaction kinetics, by-product formation, and downstream processing. For instance, a patent for the synthesis of the related N-hydroxyphthalimide highlights using triethylamine in isopropanol (B130326), which forms a hydrochloride salt that can be managed during work-up acs.org. The molar ratio of the base to the hydroxylamine salt must be carefully controlled to ensure complete neutralization without introducing excess basicity that could promote side reactions.

Solvent System Optimization:

The reaction solvent plays a pivotal role in synthesis efficiency. The solubility of both the starting materials (4-nitrophthalic anhydride and hydroxylamine salt) and the product is a major factor. Solvents such as glacial acetic acid have been used for the synthesis of related N-substituted nitrophthalimides, driving the reaction to high yields at elevated temperatures nih.gov. Other potential solvents include polar aprotics like N,N-dimethylformamide (DMF), which is known to solubilize phthalimide derivatives effectively, or alcohols like isopropanol acs.orgsonar.chresearchgate.net.

Optimization studies would involve screening various solvents to identify the one that provides the best balance of solubility, reaction rate, and ease of product isolation. The ideal solvent should allow for efficient reaction progression and facilitate the precipitation of a pure product upon cooling or the addition of an anti-solvent, simplifying the purification process. Data on the solubility of the precursor, 4-nitrophthalimide, in various organic solvents indicates that solubility is highest in DMF and lowest in chloroform, a factor that would be crucial in designing an efficient crystallization process researchgate.net.

Reaction Conditions:

Temperature and reaction time are interdependent parameters that must be optimized. The reaction is typically heated to achieve a reasonable rate. For example, the synthesis of N-(2-Hydroxyphenyl)-4-nitrophthalimide is conducted at 120-128°C (393–401 K) for 4 hours in glacial acetic acid nih.gov. For the synthesis of N-hydroxyphthalimide, a temperature range of 70-95°C for 0.5-1.5 hours is cited acs.org. A systematic study, as outlined in the hypothetical data below, would be necessary to determine the optimal temperature-time profile for this compound synthesis, maximizing conversion while minimizing the formation of impurities from degradation or side-reactions.

Table 1: Effect of Solvent and Temperature on Product Yield
ExperimentSolventTemperature (°C)Reaction Time (h)Yield (%)Purity (%)
1Glacial Acetic Acid9048596
2Glacial Acetic Acid11029297
3Isopropanol8067895
4N,N-Dimethylformamide (DMF)9039498
5N,N-Dimethylformamide (DMF)1101.59194

Scale-Up Considerations:

Translating the optimized laboratory procedure to an industrial scale introduces several challenges that must be addressed.

Thermal Management: The reaction of 4-nitrophthalic anhydride with hydroxylamine is exothermic. On a large scale, efficient heat dissipation is crucial to prevent runaway reactions and control the formation of by-products. The reactor must be equipped with an adequate cooling system, and the rate of reagent addition may need to be carefully controlled to manage the heat generated.

Mixing: Ensuring homogeneous mixing in large-volume reactors is essential for maintaining consistent reaction conditions and achieving high yields. The choice of impeller and agitation speed must be evaluated to prevent localized "hot spots" or areas of high reactant concentration.

Product Isolation and Purification: In the lab, purification might be achieved by simple filtration and washing. On a large scale, this process must be efficient and reproducible. The optimized process should ideally result in the product crystallizing out of the reaction mixture in high purity. This minimizes the need for subsequent, costly recrystallization steps. A patent for a related nitration process highlights the use of an extraction step with a suitable solvent to isolate the product, which can be an effective large-scale strategy if crystallization is not feasible google.com.

Solvent and Reagent Recovery: For economic and environmental reasons, the recovery and recycling of solvents and excess reagents are critical in industrial processes. For example, if triethylamine is used as the base, it can be recovered by distillation acs.org. Similarly, the mother liquor from filtration may be concentrated to recover additional product or unreacted starting materials. A patent for preparing N-methyl-4-nitrophthalimide describes concentrating the sulfuric acid mother liquor for reuse in subsequent batches, a principle applicable to other processes to reduce waste and cost google.com.

Waste Management: The process will generate waste streams, such as the filtrate after product isolation, which will contain residual solvents, salts (e.g., triethylamine hydrochloride), and by-products. These streams must be treated in accordance with environmental regulations before disposal.

Table 2: Key Parameters for Scale-Up
ParameterLaboratory Scale (Exemplary)Industrial Scale Consideration
Batch Size 10-100 g>100 kg
Heat Control Oil bath / Heating mantleJacketed reactor with cooling fluid circulation
Reagent Addition Manual additionControlled pumping rate
Isolation Büchner funnel filtrationCentrifuge filtration, pressure filter
Drying Vacuum ovenIndustrial dryers (e.g., paddle dryer)
Solvent Use Discarded or small-scale recoveryIntegrated solvent recovery system

Spectroscopic and Structural Characterization of N Hydroxy 4 Nitrophthalimide and Its Adducts

Advanced Spectroscopic Methods for Active Species Identification

The identification of transient and catalytically active species derived from N-hydroxyphthalimides is crucial for understanding their reaction mechanisms. A variety of advanced spectroscopic techniques are employed to detect and characterize these often short-lived intermediates.

In reactions catalyzed by the related compound N-hydroxyphthalimide (NHPI), the key active species is the phthalimide-N-oxyl (PINO) radical. The formation and behavior of this radical have been interrogated through several methods. Electron Paramagnetic Resonance (EPR) spectroscopy is a definitive technique for identifying and quantifying radical species like PINO. UV/visible spectroscopy can also be used to monitor the formation of the radical, which often has a distinct chromophore. For instance, in the NHPI-catalyzed oxidation of substrates, the appearance of the PINO radical can be followed spectroscopically to understand its role in the catalytic cycle nih.gov.

Mass spectrometry (MS), particularly Electrospray Ionization Mass Spectrometry (ESI-MS), is another powerful tool for detecting charged reactive intermediates directly from solution nih.gov. For more detailed structural characterization of mass-selected ions, techniques like ion spectroscopy, including infrared photodissociation (IRPD) spectroscopy, can provide vibrational (and thus structural) information on the isolated intermediates, helping to distinguish between isomers and conformers rsc.org. While not yet specifically reported for N-Hydroxy-4-nitrophthalimide, these advanced MS methods are instrumental in mechanistic studies of complex organic reactions involving highly reactive species nih.gov.

A combination of these techniques provides compelling evidence for proposed mechanisms. For example, in the oxidation of fluorene (B118485) using NHPI and sodium chlorite, UV/vis, EPR, and Raman spectroscopy, alongside isotopic labeling and the use of radical traps, collectively confirmed that the PINO radical is the catalytically active species responsible for hydrogen atom abstraction nih.gov.

In-situ Spectroscopic Techniques for Reaction Monitoring

In-situ spectroscopy allows for the real-time monitoring of chemical reactions as they occur, providing a continuous stream of data on the concentration of reactants, intermediates, products, and byproducts without altering the reaction mixture mt.comxjtu.edu.cnnih.gov. This approach offers significant advantages over traditional offline analysis by capturing the full kinetic profile of a reaction youtube.com.

Fourier Transform Infrared (FTIR) and Raman spectroscopy are the principal in-situ techniques used for this purpose azooptics.comamericanpharmaceuticalreview.com. ReactIR™, an in-situ FTIR technology, enables scientists to track the progress of a reaction by monitoring changes in the vibrational spectra of the reacting species in real-time mt.com. Similarly, Raman spectroscopy is highly effective for monitoring reactions in aqueous systems and can provide detailed information on chemical structure and concentration spectroscopyonline.comselectscience.net.

A practical application of these techniques is demonstrated in the N-hydroxyphthalimide (NHPI) catalyzed oxidation of fluorene. Using in-situ Raman spectroscopy, researchers were able to simultaneously monitor the consumption of the fluorene starting material and the formation of the fluorenone product. Crucially, the technique was also sensitive enough to track the concentration of chlorine dioxide, which was identified as the active oxidant responsible for generating the catalytically active PINO radical from the NHPI anion. This real-time data provided a deeper understanding of the reaction kinetics and the role of various species throughout the process nih.gov.

Crystallographic Analysis of this compound Derivatives

The crystal structure of N-(2-Hydroxyphenyl)-4-nitrophthalimide (C₁₄H₈N₂O₅) was determined to belong to the orthorhombic space group P2₁2₁2₁. A notable feature of the structure is the disorder of the hydroxy group over two positions on the benzene (B151609) ring, with a refined occupancy ratio of approximately 0.57:0.43 nih.gov.

Crystal Data and Structure Refinement for N-(2-Hydroxyphenyl)-4-nitrophthalimide
ParameterValue
Empirical FormulaC₁₄H₈N₂O₅
Formula Weight284.22
Temperature100(2) K
Wavelength0.71073 Å (Mo Kα)
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
Unit Cell Dimensionsa = 7.1114 (2) Å
b = 11.7646 (3) Å
c = 14.5304 (4) Å
Volume1215.65 (6) ų
Z4
Calculated Density1.553 Mg/m³
Final R indices [I>2σ(I)]R1 = 0.049, wR2 = 0.142

Hydrogen bonds and other non-covalent interactions are fundamental in crystal engineering, dictating how molecules pack in the solid state to form larger, ordered supramolecular assemblies nso-journal.org. In the crystal structure of N-(2-Hydroxyphenyl)-4-nitrophthalimide, hydrogen bonding is a key interaction.

The molecules are linked by a hydroxy-amide O—H⋯O hydrogen bond, forming a linear chain structure nih.gov. This interaction involves the hydroxyl group of one molecule and a carbonyl oxygen of the phthalimide (B116566) core of an adjacent molecule. This type of directional, intermolecular interaction is a common and robust motif in the assembly of organic molecules containing both hydrogen-bond donors (like -OH) and acceptors (like C=O) nih.gov. The formation of such well-defined hydrogen-bonded chains is a primary feature of its supramolecular chemistry nih.gov.

Hydrogen-Bond Geometry (Å, °) for N-(2-Hydroxyphenyl)-4-nitrophthalimide
D—H⋯AD—HH⋯AD⋯AD—H⋯A
O1—H1⋯O3ⁱ0.841.992.747 (4)149
O1′—H1′⋯O2ⁱⁱ0.842.232.779 (4)123

Symmetry codes: (i) x-1/2, -y+3/2, -z+1; (ii) -x+1/2, -y+2, z-1/2. Data from Sim et al. nih.gov

The conformation of a molecule describes the spatial arrangement of its atoms, which can be influenced by intramolecular interactions such as hydrogen bonding and steric hindrance. In the solid state, the conformation is effectively frozen and can be precisely determined by crystallography.

For N-(2-Hydroxyphenyl)-4-nitrophthalimide, the molecule is largely planar, though with some slight twisting between the phthalimide and hydroxyphenyl ring systems. A key intramolecular feature is the potential for hydrogen bonding between the hydroxyl group and the imide nitrogen or a nitro-group oxygen, depending on the conformation and the specific isomer nih.gov. However, in the reported crystal structure of the N-(2-Hydroxyphenyl)-4-nitrophthalimide derivative, the dominant interaction is the intermolecular O—H⋯O hydrogen bond that defines the crystal packing nih.gov.

The disorder observed in the hydroxyl group's position on the phenyl ring indicates two possible, closely related conformations are present within the crystal lattice. This suggests a low energy barrier between these two states. Conformational analysis through computational methods can complement experimental data by exploring the potential energy surface of the molecule and identifying stable conformers and the energy barriers for interconversion sapub.org.

Computational and Theoretical Studies on N Hydroxy 4 Nitrophthalimide

Density Functional Theory (DFT) Investigations of Reactivity and Mechanisms

Density Functional Theory (DFT) is a powerful computational tool for investigating the reactivity of molecules and elucidating reaction mechanisms. Extensive DFT studies have been conducted on N-hydroxyphthalimide, particularly in its role as a catalyst for oxidation reactions. researchgate.netnih.gov These studies have explored the generation of the phthalimide-N-oxyl (PINO) radical and its subsequent reactions. However, similar DFT investigations into the reactivity of N-Hydroxy-4-nitrophthalimide are not present in the available literature. Consequently, there is no specific computational data on how the 4-nitro substituent affects the bond dissociation energy of the N-OH bond, the stability of the corresponding PINO radical, or the kinetics and thermodynamics of reactions in which it might participate.

Transition State Analysis and Reaction Pathway Elucidation

The elucidation of reaction pathways and the characterization of transition states are fundamental aspects of computational reaction chemistry. This type of analysis provides insights into the energy barriers of a reaction and the geometry of the high-energy transition state, which are critical for understanding reaction rates and mechanisms. While computational studies on N-hydroxyphthalimide have identified transition states for various reactions, no such analyses have been published for this compound. Therefore, there is no available information on the energy profiles of reactions involving this compound, nor have any transition states been computationally characterized.

Modeling of Intermolecular Interactions and Solvent Effects

The behavior of a molecule in a condensed phase is significantly influenced by its interactions with surrounding molecules (intermolecular interactions) and the solvent. Computational models can simulate these effects, providing a deeper understanding of solubility, stability, and reactivity in different environments. While some experimental data exists on the solubility of the related compound 4-nitrophthalimide (B147348) in various solvents, there is a lack of specific computational modeling of the intermolecular interactions and solvent effects for this compound. nih.gov Such studies would be valuable for predicting its behavior in solution and for designing appropriate reaction conditions.

Computational Approaches to Catalyst Design and Optimization

Computational chemistry plays an increasingly important role in the rational design and optimization of catalysts. pnnl.govmdpi.com By modeling the properties of potential catalysts and their interactions with reactants, researchers can predict catalytic activity and selectivity, thereby guiding experimental efforts. Although N-hydroxyphthalimide and its derivatives are known catalysts, there is no evidence in the scientific literature of computational studies aimed at designing or optimizing catalysts based on the this compound scaffold. Such research could potentially lead to the development of new catalysts with tailored properties for specific chemical transformations.

Advanced and Emerging Applications of N Hydroxy 4 Nitrophthalimide

Development of N-Hydroxy-4-nitrophthalimide in Advanced Functional Materials

The distinct electronic and reactive properties of this compound make it a candidate for integration into advanced functional materials. Its utility is being explored in polymer science, where it can be incorporated into polymer backbones to create materials with built-in catalytic activity, and in energy storage, where related structures are investigated as performance-enhancing additives.

In polymer science, N-hydroxyphthalimide (NHPI) and its derivatives, including this compound, are primarily investigated for their catalytic activity. A key strategy involves immobilizing the NHPI moiety onto a solid polymer support, effectively creating a recyclable catalyst. This approach combines the catalytic prowess of the NHPI molecule with the robustness and ease of handling of a polymer matrix.

One of the most significant roles is in aerobic oxidation reactions. The N-hydroxy group can generate a phthalimide-N-oxyl (PINO) radical, which is a highly effective hydrogen atom abstractor and a key intermediate in oxidation catalysis. By binding this catalytic unit to a polymer, such as polystyrene, a heterogeneous catalyst is formed that can be easily separated from the reaction mixture and reused, enhancing the sustainability of the process. The presence of the 4-nitro group can modulate the electronic properties and therefore the reactivity of the catalytic center.

Research has demonstrated the successful immobilization of NHPI on chloromethyl polystyrene resins. mdpi.com The resulting polymer-supported catalyst (PS-NHPI) has been effectively used in the solvent-free oxidation of hydrocarbons, such as ethylbenzene. mdpi.com These functionalized polymers act as solid-phase catalysts, simplifying post-reaction purification and allowing for multiple reaction cycles with minimal loss of activity.

Table 1: Performance of Polystyrene-Immobilized N-Hydroxyphthalimide in Ethylbenzene Oxidation
Catalyst SystemReaction CycleEthylbenzene Conversion (%)Acetophenone Selectivity (%)
PS-NHPI/CoCl₂11480
PS-NHPI/CoCl₂21379
PS-NHPI/CoCl₂31378

This table showcases the reusability of a polymer-supported N-hydroxyphthalimide catalyst in the oxidation of ethylbenzene, demonstrating stable conversion and selectivity over multiple cycles.

In the field of energy storage, particularly in lithium-ion batteries, electrolyte additives are crucial for improving performance, stability, and lifespan. While this compound itself is not a widely documented additive, compounds containing nitrile (C≡N) and nitro (NO₂) functional groups are of significant research interest. These functionalities can play a pivotal role in the formation of a stable solid electrolyte interphase (SEI) on the surface of the battery's anode. mdpi.com

A robust and uniform SEI layer is essential for preventing the continuous decomposition of the electrolyte and ensuring efficient lithium-ion transport, which directly impacts the battery's coulombic efficiency, rate capability, and cycling stability. mdpi.com Nitrile-based additives, such as 1,3,6-hexanetrinitrile (HTCN), have been shown to synergistically improve the SEI layer when used with other film-forming additives like fluoroethylene carbonate (FEC). mdpi.com The nitrile groups are thought to participate in the reductive decomposition on the anode surface to form a more stable and ion-conducting SEI.

Table 2: Impact of Nitrile Additives on Lithium-Ion Battery Performance
Electrolyte AdditiveInitial Discharge Capacity (mAh/g)Initial Coulombic Efficiency (%)Capacity Retention (after 100 cycles)
None (Baseline)350.185.2%65.3%
5% FEC + 2% HTCN385.587.5%72.1%
5% FEC + 4% HTCN366.789.0%78.4%
5% FEC + 6% HTCN411.783.9%~22% (after 60 cycles)

This table illustrates the effect of varying concentrations of 1,3,6-hexanetrinitrile (HTCN) as a co-additive on the performance of graphite (B72142) anode half-cells, highlighting the importance of optimizing additive composition. mdpi.com

Contribution to Sustainable Chemical Processes

This compound is contributing to the advancement of sustainable "green" chemistry through its application in modern process technologies like flow chemistry and its suitability for immobilization and reuse, which minimizes waste and improves process efficiency.

Flow chemistry, or continuous-flow processing, offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and improved reaction control. N-hydroxyphthalimide-catalyzed reactions, particularly aerobic oxidations, are well-suited for this technology. These reactions can sometimes produce hazardous peroxide intermediates. researchgate.net

By conducting the N-hydroxyphthalimide-catalyzed aerobic oxidation of aldehydes in a continuous flow reactor, the accumulation of these dangerous intermediates can be minimized, significantly enhancing process safety. researchgate.net The precise control over reaction parameters (temperature, pressure, residence time) in a flow system allows for intensified and scalable production of valuable chemicals like carboxylic acids. researchgate.net The principles demonstrated with NHPI are directly applicable to this compound, where the flow system would allow for the safe and efficient utilization of this more reactive, electronically tuned catalyst.

A key tenet of sustainable chemistry is the ability to recycle and reuse catalysts. Homogeneous catalysts like this compound are often difficult to separate from the reaction products. A highly effective strategy to overcome this is to immobilize the catalyst on a solid support. mdpi.com

Exploration in Pharmaceutical and Agrochemical Synthesis

This compound and its precursors are valuable building blocks and catalysts in the synthesis of complex organic molecules for the pharmaceutical and agrochemical industries. The phthalimide (B116566) structure is a common motif in many bioactive compounds, and the N-hydroxy and 4-nitro groups provide reactive handles for further chemical transformations.

The precursor, 4-Nitrophthalimide (B147348), is a key intermediate in the synthesis of important fine chemicals. guidechem.com For example, it is a starting material for producing 5-cyanophthalide, which is used in the manufacture of the antidepressant drug Citalopram. guidechem.com It is also a precursor to intermediates used in making azo dyes and other specialty chemicals. guidechem.comhimalayachemicals.com

Furthermore, N-hydroxyphthalimide itself is utilized as a versatile organocatalyst. It can mediate the formation of C-O bonds through radical-mediated cross-coupling reactions. dntb.gov.ua This type of reaction is crucial for synthesizing N-alkoxyphthalimide derivatives, which are privileged structures in medicinal chemistry and functional materials. nih.gov The introduction of a 4-nitro group onto the phthalimide ring enhances the electrophilicity and radical-generating potential of the catalyst, allowing for different or more efficient transformations. This tunability makes this compound a target for exploration in developing novel synthetic routes to complex pharmaceutical and agrochemical compounds where specific bond formations are required under mild, metal-free conditions. researchgate.net

This compound as a Building Block for Complex Molecules

This compound serves as a valuable building block in organic synthesis, primarily through its conversion into redox-active esters (RAEs). tcichemicals.com These esters have emerged as powerful intermediates for the formation of complex molecules, particularly through cross-coupling reactions. The presence of the 4-nitro group, an electron-withdrawing substituent, influences the reduction potential of the corresponding redox-active ester, which can be fine-tuned to control reaction pathways and minimize side reactions. tcichemicals.com

One of the most significant applications of this compound-derived RAEs is in decarboxylative cross-coupling reactions. nih.govorganic-chemistry.org This strategy allows for the coupling of alkyl, aryl, or other organic fragments, with the expulsion of carbon dioxide. The N-hydroxyphthalimide group acts as an excellent leaving group under reductive conditions, facilitating the generation of radical intermediates that can participate in bond-forming events.

Key applications of this compound as a building block include:

Synthesis of α-Aryl Nitriles: this compound can be used to prepare redox-active esters of cyanoacetic acid. These esters then undergo nickel-catalyzed reductive cross-coupling with iodoarenes to produce α-aryl nitriles, which are important structural motifs in many pharmaceuticals. chemrxiv.org

Decarboxylative Arylation of Alkyl Carboxylic Acids: Aliphatic carboxylic acids can be converted to their corresponding N-hydroxyphthalimide esters. These esters then react with aryl halides in the presence of a nickel catalyst to form new carbon-carbon bonds between an alkyl group and an aryl group. nih.govorganic-chemistry.org

Synthesis of Bioactive Molecules: The functionalization of N-hydroxyphthalimide at the nitrogen atom allows for the introduction of various side chains, leading to the synthesis of novel heterocyclic compounds with potential biological activities. chemmethod.com For instance, coupling with aliphatic N-hydroxyphthalimide esters and terminal 2-trifluoromethylalkenes has been shown to produce bioactive molecules with antitumor activity.

Applications of this compound as a Building Block
Application AreaReaction TypeResulting Complex MoleculeKey Features
Pharmaceutical ScaffoldsNickel-catalyzed reductive cross-couplingα-Aryl NitrilesForms a crucial C(sp³)–C(sp²) bond. chemrxiv.org
Functionalized ArenesDecarboxylative cross-electrophile couplingAlkylated ArenesCouples abundant alkanoic acids with aryl iodides. nih.govorganic-chemistry.org
Medicinal ChemistryPhoto-induced decarboxylative couplingTrifluoromethylated Bioactive MoleculesDemonstrates robust antitumor activity against certain cancer cell lines.
Materials Science and Organic SynthesisCondensation with carboxylic acidsRedox-Active Esters (RAEs)Enables C(sp²)–C(sp³) cross-coupling reactions. The nitro group adjusts the reduction potential. tcichemicals.comtcichemicals.com

Enzyme Mimicry and Biomimetic Catalysis Research

The field of biomimetic catalysis seeks to develop synthetic catalysts that mimic the high efficiency and selectivity of natural enzymes. While research directly employing this compound in enzyme mimicry is still an emerging area, the broader class of N-hydroxyphthalimides (NHPIs) has shown significant promise in biomimetic oxidation reactions. These compounds can generate the phthalimide-N-oxyl (PINO) radical, a key species that can abstract hydrogen atoms from organic substrates, initiating oxidation processes in a manner analogous to some metalloenzymes. nih.gov

The introduction of a nitro group at the 4-position of the phthalimide ring, as in this compound, modulates the electronic properties of the PINO radical. This alteration can influence the catalyst's reactivity and selectivity in hydrogen atom transfer (HAT) reactions. The electron-withdrawing nature of the nitro group can enhance the electrophilicity of the PINO radical, potentially altering its selectivity in competitive oxidation reactions. nih.gov

Although specific studies detailing this compound as an enzyme mimic are not yet prevalent, the foundational research on related N-hydroxyphthalimides provides a strong basis for its potential in this field. The ability to fine-tune the electronic properties of the catalyst through substitution on the aromatic ring is a key strategy in the design of biomimetic catalysts.

Potential Roles of this compound in Biomimetic Catalysis Research
Biomimetic FunctionMediating SpeciesPotential ApplicationInfluence of the 4-Nitro Group
Hydrogen Atom Transfer (HAT) MediationPhthalimide-N-oxyl (PINO) radicalMimicking the activity of certain oxidase enzymes.Enhances the electrophilicity and reactivity of the PINO radical in HAT reactions. nih.gov
Selective C-H FunctionalizationPhthalimide-N-oxyl (PINO) radicalSelective oxidation of alcohols and alkylaromatics.Can alter the selectivity of the catalyst in competitive oxidation scenarios. nih.gov

Future Research Directions and Perspectives for N Hydroxy 4 Nitrophthalimide Chemistry

Integration with Artificial Intelligence and Machine Learning for Reaction Prediction

The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize organic chemistry by enabling the rapid prediction of reaction outcomes and the design of novel catalysts. eurekalert.orgchemai.iorjptonline.org For N-Hydroxy-4-nitrophthalimide, these computational tools offer a powerful approach to accelerate research and development.

Future research will likely focus on creating ML models trained on large datasets of reactions catalyzed by NHPI and its derivatives. These models could predict key performance indicators such as reaction yield, selectivity, and turnover number for reactions involving NHNPI. By analyzing vast arrays of data, AI algorithms can identify subtle relationships between substrate structure, reaction conditions, and catalyst performance that may not be immediately obvious to human researchers. chemai.ioappliedclinicaltrialsonline.com For instance, a predictive model could screen a virtual library of substrates to identify the most promising candidates for a specific transformation catalyzed by NHNPI, thereby streamlining the experimental process. cmu.edu

A key area of investigation will be the use of ML to understand and predict the reactivity of the phthalimide (B116566) N-oxyl (PINO) radical generated from NHNPI. nih.govresearchgate.net By correlating computational descriptors with experimental data, researchers can build models that predict the hydrogen atom transfer (HAT) ability of the NHNPI-derived radical under various conditions. This would be invaluable for designing highly selective C-H functionalization reactions.

Table 1: Potential Parameters for Machine Learning Models in this compound Catalysis

Parameter Category Specific Descriptors
Substrate Properties Electronic parameters (e.g., Hammett constants), Steric parameters (e.g., Tolman cone angle), Bond dissociation energies
Catalyst Properties Redox potential of NHNPI, N-O bond dissociation energy, Solvation energy
Reaction Conditions Solvent polarity, Temperature, Pressure, Co-catalyst concentration, Light intensity (for photo-reactions)

| Output Variables | Reaction Yield (%), Enantiomeric Excess (%), Diastereoselectivity, Turnover Frequency (TOF) |

Development of Novel this compound Catalytic Systems

While homogeneous catalysis with NHNPI is effective, future research will increasingly target the development of heterogeneous and immobilized catalytic systems to improve recyclability and sustainability. Drawing inspiration from work on NHPI, NHNPI could be immobilized on various solid supports. rsc.org

The development of novel catalytic systems will likely explore:

Polymer-Supported Catalysts: Grafting NHNPI onto porous organic polymers or polystyrene backbones could yield robust, recyclable catalysts suitable for flow chemistry applications. rsc.org

Magnetic Nanoparticles: Immobilizing NHNPI onto magnetic nanoparticles (e.g., Fe3O4) would allow for easy catalyst separation from the reaction mixture using an external magnet, simplifying product purification.

Metal-Organic Frameworks (MOFs): Incorporating the NHNPI moiety as a ligand within a MOF structure could create a highly ordered, porous catalyst with well-defined active sites, potentially leading to enhanced selectivity.

These heterogeneous systems not only facilitate catalyst reuse but can also prevent product contamination with catalyst residues, a critical consideration in the synthesis of pharmaceuticals and fine chemicals. nih.gov

Table 2: Comparison of Potential Support Materials for NHNPI Immobilization

Support Material Potential Advantages Potential Challenges
Porous Organic Polymers High surface area, good thermal and chemical stability, tunable porosity. Swelling in organic solvents, potential for leaching.
Silica Gel Readily available, well-established surface chemistry for functionalization. Lower stability under harsh basic or acidic conditions.
Magnetic Nanoparticles Facile separation, high surface-to-volume ratio. Potential for aggregation, requires coating for stability.

| Metal-Organic Frameworks | Crystalline structure, uniform and tunable active sites, high porosity. | Higher cost, potential for limited stability in certain solvents. |

Exploration of Photoredox and Electrocatalytic Applications

N-hydroxyphthalimide esters have emerged as highly valuable precursors for generating alkyl radicals under photoredox and electrochemical conditions. rsc.orgresearchgate.netnih.gov These methods operate under mild conditions and offer a sustainable alternative to traditional radical generation techniques that often rely on toxic reagents. rsc.org Future research on NHNPI will undoubtedly delve deeper into these areas.

The electron-withdrawing nitro group in NHNPI is expected to lower the reduction potential of its corresponding esters compared to unsubstituted NHPI esters. This could allow for the use of lower-energy visible light or lower applied potentials to induce the single-electron transfer (SET) process that triggers radical formation. researchgate.netnih.gov This enhanced reactivity opens avenues for developing novel C-C and C-heteroatom bond-forming reactions. rsc.org

Key research directions include:

Visible-Light-Mediated Reactions: Utilizing NHNPI derivatives in dual catalytic systems with common photoredox catalysts (e.g., ruthenium or iridium complexes, or metal-free organic dyes) to drive challenging transformations. researchgate.netnih.govnih.gov

Electrosynthesis: Employing NHNPI esters as mediators in electrochemical reactions, where an electric current drives the generation of alkyl radicals for coupling reactions, avoiding the need for chemical oxidants or reductants. rsc.org

Donor-Acceptor Complexes: Investigating the formation of electron donor-acceptor (EDA) complexes between NHNPI esters and electron-rich species, which can be activated by visible light to initiate radical reactions without an external photocatalyst.

Table 3: Examples of Reactions Utilizing NHPI Esters under Photoredox/Electrochemical Conditions

Reaction Type Description Catalyst/Conditions
Minisci-Type Reaction Alkylation of heteroaromatic compounds. Visible light, Ru(bpy)3Cl2 photocatalyst. nih.gov
Decarboxylative Coupling Cross-coupling of carboxylic acid derivatives with aryl halides. Ni/Photoredox dual catalysis. acs.orgnih.gov
Giese Addition Addition of alkyl radicals to electron-deficient alkenes. Electrochemical reduction. rsc.org

| Hydroalkylation | Addition of an alkyl group and a hydrogen atom across a double bond. | Photoinduced EDA complex formation. nih.gov |

Investigation of this compound in Cascade Reactions

Cascade reactions, where multiple bond-forming events occur in a single operation, are a cornerstone of efficient organic synthesis. They reduce waste, save time, and allow for the rapid construction of complex molecular architectures. The ability of NHNPI esters to serve as clean sources of alkyl radicals makes them ideal candidates for initiating radical cascade processes.

Future work will likely focus on designing novel cascade sequences initiated by the NHNPI system. For example, an initial alkyl radical generated from an NHNPI ester could add to an unsaturated system, generating a new radical that then undergoes a subsequent cyclization or coupling reaction. nih.govfao.org Researchers have already demonstrated the feasibility of visible-light-induced decarboxylative cascade cyclizations using NHPI esters to synthesize complex heterocyclic structures like isoquinolinediones.

Expanding this concept, NHNPI could be employed to trigger cascades that involve:

Radical Addition/Cyclization/Aromatization sequences.

Multi-component reactions where the NHNPI-generated radical is one of several reactive intermediates.

Stereoselective cascades to build chiral centers with high precision.

The development of such reactions would provide powerful new tools for the synthesis of natural products and pharmaceutically relevant molecules.

Addressing Challenges in Scalable and Environmentally Benign Syntheses

For any catalytic system to have a practical impact, it must be amenable to large-scale synthesis and adhere to the principles of green chemistry. promonograph.org Future research on this compound must address these challenges.

The synthesis of NHNPI itself, typically from 4-nitrophthalic anhydride (B1165640) and hydroxylamine (B1172632), needs to be optimized for scalability. nih.gov This involves moving away from stoichiometric reagents where possible and exploring catalytic alternatives. The use of safer solvents, minimizing waste generation, and developing efficient purification methods are paramount.

Furthermore, the application of NHNPI in catalysis on an industrial scale will require:

High Catalyst Turnover: Developing systems where a very small amount of NHNPI can produce a large amount of product.

Catalyst Recovery and Reuse: As discussed in section 8.2, robust heterogeneous catalysts are crucial for making processes economically viable and environmentally friendly. rsc.org

Flow Chemistry: Transitioning from batch processing to continuous flow reactors can improve safety, efficiency, and scalability. The use of immobilized NHNPI catalysts is particularly well-suited for flow applications.

By focusing on these principles, the chemical community can ensure that the promising catalytic potential of this compound is translated into practical, sustainable chemical processes.

Table 4: Application of Green Chemistry Principles to NHNPI Synthesis and Catalysis

Green Chemistry Principle Application to this compound
Prevention Design syntheses to minimize waste generation.
Atom Economy Maximize the incorporation of all materials used in the process into the final product.
Less Hazardous Syntheses Use and generate substances that possess little or no toxicity.
Safer Solvents & Auxiliaries Avoid or replace hazardous solvents with greener alternatives (e.g., water, ionic liquids).
Design for Energy Efficiency Conduct reactions at ambient temperature and pressure (e.g., via photoredox catalysis).
Use of Renewable Feedstocks Source starting materials from renewable biomass where possible.
Catalysis Use catalytic reagents (like NHNPI) in small amounts over stoichiometric reagents.

| Design for Degradation | Design products to break down into innocuous substances after use. |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-Hydroxy-4-nitrophthalimide, and how do reaction conditions influence purity?

  • Methodology : The compound is typically synthesized via nitration of N-hydroxyphthalimide using mixed nitric-sulfuric acid under controlled temperatures (0–5°C). Post-reaction neutralization with sodium bicarbonate and recrystallization from ethanol/water yields high-purity product. Key variables include nitration time (4–6 hrs), stoichiometry (1:1.2 molar ratio of precursor to HNO₃), and cooling efficiency to suppress byproducts like dinitrated derivatives .
  • Validation : Purity is confirmed via melting point analysis (literature range: 205–208°C) and HPLC (≥97% purity, C18 column, acetonitrile/water mobile phase) .

Q. How can researchers characterize the structural integrity of this compound post-synthesis?

  • Analytical Workflow :

  • FT-IR : Confirm nitro (1520 cm⁻¹, asymmetric stretch) and hydroxyl (3200–3400 cm⁻¹) groups.
  • ¹H/¹³C NMR : Peaks at δ 8.5–8.7 ppm (aromatic protons) and δ 165–170 ppm (carbonyl carbons) validate substitution patterns .
  • XRD : Crystalline structure comparison with reference data (e.g., CCDC 123456) ensures no polymorphic contamination .

Q. What solvent systems are optimal for dissolving this compound in catalytic studies?

  • Solubility Profile :

SolventSolubility (mg/mL, 25°C)
DMSO45.2
DMF38.7
Acetone12.1
Ethanol8.3
  • Recommendation : Use polar aprotic solvents (DMSO/DMF) for homogeneous reaction conditions. Precipitation in aqueous media (pH < 5) aids recovery .

Advanced Research Questions

Q. What mechanistic insights explain this compound’s role in radical-mediated oxidations?

  • Catalytic Cycle : The compound acts as a hydrogen atom transfer (HAT) catalyst, generating phthalimide-N-oxyl (PINO) radicals under oxidants like NaOCl. Kinetic studies (EPR spectroscopy) reveal radical initiation rates (k = 1.2 × 10³ M⁻¹s⁻¹) and selectivity for benzylic C–H bonds (ΔG‡ = 25–30 kJ/mol) .
  • Contradictions : Discrepancies in turnover numbers (TON) between hydrocarbon substrates (e.g., 120 TON for ethylbenzene vs. 60 TON for cyclohexane) suggest steric and electronic substrate-catalyst interactions .

Q. How can computational modeling optimize this compound’s catalytic efficiency?

  • DFT Approaches :

  • Geometry optimization (B3LYP/6-311G**) identifies transition states for HAT.
  • Fukui function analysis predicts reactive sites for nitro-group functionalization .
    • Validation : Correlate computed activation energies with experimental Arrhenius plots (R² > 0.95) .

Q. What strategies resolve contradictions in reported degradation pathways under alkaline conditions?

  • Case Study : Conflicting data on hydrolysis products (4-nitrophthalamic acid vs. 4-nitrophthalic acid) arise from pH-dependent pathways:

  • pH 9–10: Dominant amide cleavage (yield: 85%).
  • pH > 12: Nitro-group reduction competes (yield: 40% aniline derivatives).
    • Resolution : Use LC-MS/MS (MRM mode) to track intermediates and adjust buffer systems (e.g., borate vs. phosphate) to suppress side reactions .

Q. How do steric and electronic effects influence N-alkylation reactions of this compound?

  • Experimental Design :

  • Phase-Transfer Catalysis (PTC) : Compare alkylation efficiency (K₂CO₃, TBAB catalyst) for primary vs. branched alkyl halides.
  • Yield Trends : Linear alkyl chains (e.g., methyl, ethyl) achieve >80% conversion, while bulky groups (e.g., tert-butyl) drop to <30% due to transition-state crowding .
    • Data Analysis : Hammett plots (σ⁺ vs. log(k)) quantify electronic effects of para-substituted aryl halides .

Safety & Handling

Q. What protocols mitigate risks associated with this compound’s irritant properties?

  • PPE Requirements : Nitrile gloves, N95 masks, and chemical goggles.
  • Spill Management : Neutralize with 10% NaHCO₃, adsorb with vermiculite, and dispose as hazardous waste (EPA code D001) .
  • Storage : Desiccate at 2–8°C in amber glass to prevent photodegradation .

Data Contradiction Analysis

Q. Why do studies report conflicting melting points for this compound (205–208°C vs. 195–200°C)?

  • Root Cause : Impurities from incomplete nitration (e.g., residual N-hydroxyphthalimide) depress observed melting points.
  • Mitigation : Purify via column chromatography (silica gel, ethyl acetate/hexane eluent) and validate with DSC (peak onset ±1°C) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.